molecular formula C19H18O6 B14434184 3,5,6,7-Tetramethoxyflavone CAS No. 75413-07-9

3,5,6,7-Tetramethoxyflavone

Cat. No.: B14434184
CAS No.: 75413-07-9
M. Wt: 342.3 g/mol
InChI Key: YOZUDFLREPPXIO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6,7-Tetramethoxyflavone typically involves the methylation of hydroxyl groups on the flavone backbone. One common method is the acid-catalyzed isomerization of 4-benzyloxy-2′-hydroxy-3,4′,5′,6′-tetramethoxychalcone, followed by oxidation to yield the desired flavone . The reaction conditions often include the use of methanol and hydrochloric acid as catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from plant sources or chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as chromatography and crystallization helps in the purification process .

Chemical Reactions Analysis

Types of Reactions

3,5,6,7-Tetramethoxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated, halogenated, and reduced derivatives of this compound .

Comparison with Similar Compounds

3,5,6,7-Tetramethoxyflavone is unique among polymethoxyflavones due to its specific substitution pattern and biological activities. Similar compounds include:

These compounds share structural similarities but differ in their specific biological effects and applications.

Properties

CAS No.

75413-07-9

Molecular Formula

C19H18O6

Molecular Weight

342.3 g/mol

IUPAC Name

3,5,6,7-tetramethoxy-2-phenylchromen-4-one

InChI

InChI=1S/C19H18O6/c1-21-13-10-12-14(18(23-3)17(13)22-2)15(20)19(24-4)16(25-12)11-8-6-5-7-9-11/h5-10H,1-4H3

InChI Key

YOZUDFLREPPXIO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=CC=C3)OC)OC

Origin of Product

United States

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